Quinoline-6-sulfonamide
Overview
Description
Quinoline-6-sulfonamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring. The sulfonamide group attached to the quinoline ring enhances its biological activity, making it a compound of interest in various scientific fields, including medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline-6-sulfonamide typically involves the sulfonation of quinoline derivatives. One common method is the reaction of quinoline with chlorosulfonic acid, followed by the introduction of an amine group to form the sulfonamide. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Quinoline-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of quinoline-6-sulfonic acid.
Reduction: Formation of quinoline-6-amine.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Quinoline-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity, making it useful in the study of enzyme inhibition and protein interactions.
Medicine: this compound derivatives have shown potential as therapeutic agents for treating diseases such as Alzheimer’s disease and cancer
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of quinoline-6-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it acts as an inhibitor of enzymes such as monoamine oxidase and cholinesterase. By inhibiting these enzymes, this compound can modulate neurotransmitter levels and improve cognitive functions. The compound’s ability to form hydrogen bonds and π-π interactions with enzyme active sites is crucial for its inhibitory activity .
Comparison with Similar Compounds
Quinoline-6-sulfonamide can be compared with other quinoline derivatives and sulfonamide compounds:
Similar Compounds:
Uniqueness: this compound is unique due to its specific position of the sulfonamide group on the quinoline ring, which influences its biological activity and chemical reactivity. This positional specificity can result in different pharmacological profiles and applications compared to other quinoline-sulfonamide derivatives .
Properties
IUPAC Name |
quinoline-6-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c10-14(12,13)8-3-4-9-7(6-8)2-1-5-11-9/h1-6H,(H2,10,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJVRUWXJDVHQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)N)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60632240 | |
Record name | Quinoline-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60632240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89770-31-0 | |
Record name | Quinoline-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60632240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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